molecular formula C21H20ClN3O3 B2577038 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1421483-07-9

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2577038
CAS No.: 1421483-07-9
M. Wt: 397.86
InChI Key: ZRCSFNOKBJACAW-UHFFFAOYSA-N
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Description

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound with the molecular formula C21H20ClN3O3 and a molecular weight of 397.9 g/mol . It features a pyrimidinone core, a scaffold that is frequently explored in medicinal chemistry and drug discovery research for its potential to interact with various biological targets. Compounds with this core structure are often investigated for their diverse pharmacological properties. As a building block, this acetamide derivative can be of significant value in the synthesis of more complex molecules or for use in high-throughput screening assays to identify new bioactive agents. Researchers are encouraged to conduct their own investigations to determine this compound's specific applications and mechanism of action in their biological systems of interest. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-19(22)21(27)25(20(24-14)16-8-4-3-5-9-16)13-18(26)23-12-15-7-6-10-17(11-15)28-2/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSFNOKBJACAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide involves several steps, typically starting from readily available precursors:

  • Synthesis of the Pyrimidinone Core: : The core is synthesized through the condensation of suitable aldehydes with urea or guanidine under acidic or basic conditions.

  • Functional Group Transformations:

  • Amide Formation: : The final step involves the formation of the acetamide by reacting the pyrimidinone derivative with 3-methoxybenzylamine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by employing high-throughput techniques and continuous flow reactors to enhance yield and purity. Solvent selection, temperature control, and reaction times are crucial parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, yielding corresponding aldehydes or acids.

  • Reduction: : Reduction of the pyrimidinone ring can lead to the formation of dihydropyrimidines.

  • Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Typical reagents for substitution reactions include amines, thiols, and organometallic reagents under various conditions.

Major Products

  • Oxidation Products: : Aldehydes, acids, and ketones.

  • Reduction Products: : Dihydropyrimidines.

  • Substitution Products: : Various amine and thiol derivatives.

Scientific Research Applications

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating biological pathways. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Structure Variations

The pyrimidinone core distinguishes the target compound from pyridazinone-based analogs (1,2-diazine), which exhibit different nitrogen positioning and electronic properties. Pyridazinones are associated with formyl peptide receptor (FPR) modulation, as seen in and , whereas pyrimidinones may engage distinct biological targets due to altered ring electronics and substituent compatibility .

Substituent Effects

Heterocyclic Ring Substituents
  • Pyridazinone Analogs: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide () feature 3-methyl and 5-benzyl substitutions, which are critical for FPR1/FPR2 ligand activity .
Acetamide Side Chain Modifications
  • Target Compound : The 3-methoxybenzyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., 4-bromophenyl in ).
  • Thioacetamide Analogs: describes a pyrimidinone with a thioether linkage (2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-benzylacetamide), which reduces hydrogen-bonding capacity but increases metabolic stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Acetamide Group Biological Activity References
Target Compound Pyrimidinone 5-Cl, 4-Me, 2-Ph N-(3-methoxybenzyl) Not reported N/A
N-(4-Bromophenyl)-2-[5-(3-MeO-benzyl)-3-Me-pyridazinone]acetamide Pyridazinone 3-Me, 5-(3-MeO-benzyl) N-(4-Bromophenyl) FPR1/FPR2 ligand
2-[(4-Me-6-oxo-pyrimidin-2-yl)thio]-N-benzylacetamide Pyrimidinone 4-Me, 6-oxo (thio linkage) N-benzyl Not reported
Compound 8a () Pyridazinone 3-Me, 5-(4-MeS-benzyl) N-(4-Bromophenyl) FPR2 agonist (inferred)

Biological Activity

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest it may interact with various biological targets, thereby influencing multiple physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O3C_{21}H_{20}ClN_{3}O_{3} with a molecular weight of 389.85 g/mol. The compound features a pyrimidine core substituted with a chloro group, a methyl group, and an acetamide moiety, which may enhance its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3
Molecular Weight389.85 g/mol
IUPAC NameThis compound
CAS Number1421483-07-9

Research indicates that compounds similar to this compound may act as enzyme inhibitors. For instance, studies on related pyrimidine derivatives have shown that they can inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory disorders. The inhibition mechanism is often time-dependent and may involve covalent modification of the enzyme, which could lead to therapeutic applications in autoimmune diseases and cancer treatment .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Similar compounds have demonstrated activity against both gram-positive and gram-negative bacteria, indicating a broad-spectrum potential .

Anticancer Potential

The structural features of this compound suggest it could function as an anticancer agent. Compounds with similar scaffolds have shown efficacy in inhibiting tumor growth in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play roles in inflammation and cancer progression. Inhibition of these enzymes could provide insights into its anti-inflammatory and anticancer mechanisms .

Case Studies

  • Inhibition of Myeloperoxidase : A study demonstrated that pyrimidine derivatives could effectively inhibit MPO activity in vitro, leading to decreased oxidative stress markers in treated cells. This suggests potential applications in treating inflammatory conditions .
  • Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus and Escherichia coli showed that derivatives similar to this compound exhibited notable antibacterial activity, suggesting further exploration into their therapeutic uses .

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